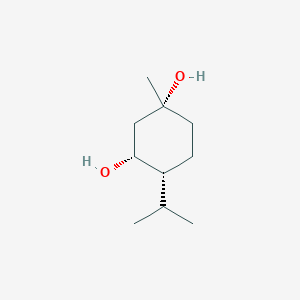
1-Hydroxyneomenthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyneomenthol is a chemical compound that belongs to the class of monoterpenoids. It is a derivative of menthol and is commonly found in the essential oils of various plants. In recent years, 1-Hydroxyneomenthol has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The exact mechanism of action of 1-Hydroxyneomenthol is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
1-Hydroxyneomenthol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Hydroxyneomenthol in lab experiments is its availability and low cost. It can be easily synthesized or extracted from natural sources. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1-Hydroxyneomenthol has shown promising results in various studies, and there are several future directions for research. Some potential areas of research include exploring its potential applications in treating other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to understand its exact mechanism of action and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
1-Hydroxyneomenthol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the commonly used methods is the chemical synthesis of 1-Hydroxyneomenthol from menthol using sodium hypochlorite as an oxidant.
Applications De Recherche Scientifique
1-Hydroxyneomenthol has been extensively studied for its potential applications in medicine. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
193286-34-9 |
|---|---|
Nom du produit |
1-Hydroxyneomenthol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1R,3R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
Clé InChI |
IIZCEIWXLSJQFP-OPRDCNLKSA-N |
SMILES isomérique |
CC(C)[C@H]1CC[C@@](C[C@H]1O)(C)O |
SMILES |
CC(C)C1CCC(CC1O)(C)O |
SMILES canonique |
CC(C)C1CCC(CC1O)(C)O |
Synonymes |
1,3-Cyclohexanediol,1-methyl-4-(1-methylethyl)-,[1R-(1alpha,3alpha,4alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



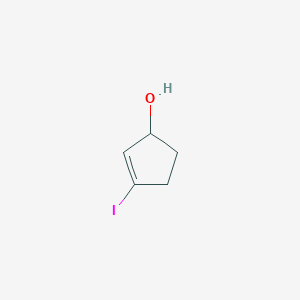


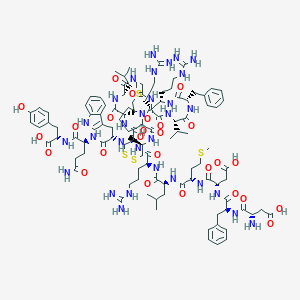
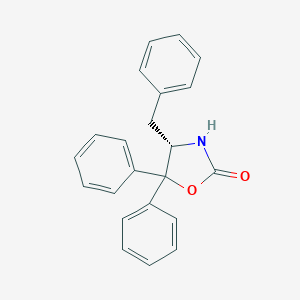
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
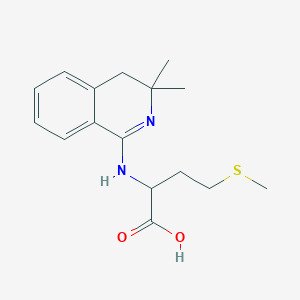
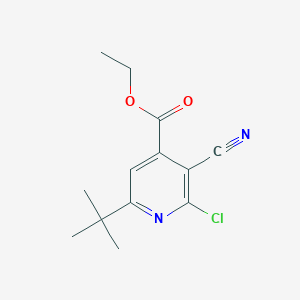
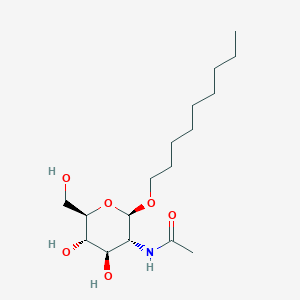
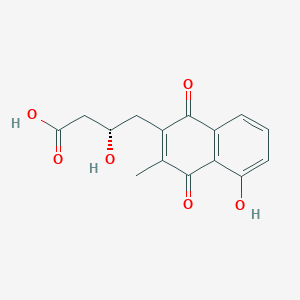
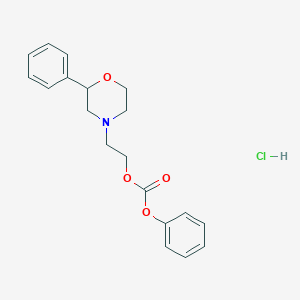
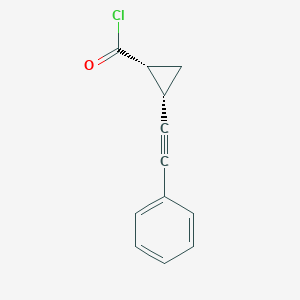
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)